Comparable In Vivo Tumor Regression Efficacy in Conditional HER2 Mouse Models
In a conditional mouse model with HER2-driven tumors, 4-epidoxycycline demonstrated equivalent therapeutic efficacy to doxycycline and anhydrotetracycline in mediating tumor remission. Tumor regression was comparable across all treatment groups, with 4-ED achieving over 95% tumor regression rates [1].
| Evidence Dimension | In vivo tumor regression rate |
|---|---|
| Target Compound Data | >95% tumor regression rate |
| Comparator Or Baseline | Doxycycline: >95% tumor regression rate; Anhydrotetracycline: >95% tumor regression rate |
| Quantified Difference | Comparable efficacy; no statistically significant difference reported |
| Conditions | Conditional HER2 transgenic mouse model; tumor volume at initiation: 1.6 cm³; doxycycline (7.5 mg/mL drinking water), 4-ED (7.5 mg/mL drinking water), 4-ED (10 mg/kg s.c.), anhydrotetracycline (10 mg/kg s.c.) |
Why This Matters
This demonstrates that 4-ED can be substituted for doxycycline in critical gene regulation studies with equivalent functional performance but without the confounding variable of antibiotic activity.
- [1] Eger, K., et al. (2004). 4-Epidoxycycline: an alternative to doxycycline to control gene expression in conditional mouse models. Biochemical and Biophysical Research Communications, 323(3), 979-986. View Source
